1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate
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Overview
Description
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H16O6 and a molecular weight of 232.23 g/mol. It is also known by its IUPAC name, 2-O-ethyl 1-O,1-O-dimethyl propane-1,1,2-tricarboxylate. This compound is a useful research chemical and is often used as a building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate typically involves the esterification of propane-1,1,2-tricarboxylic acid with ethanol and methanol under acidic conditions. The reaction is carried out by heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Propane-1,1,2-tricarboxylic acid and ethanol/methanol.
Reduction: Corresponding alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and other proteins, potentially affecting their activity and function.
Comparison with Similar Compounds
1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate can be compared with other similar compounds, such as:
Propane-1,1,2-tricarboxylic acid: The parent compound from which it is derived.
1,1-Dimethyl 2-(1-Methoxy-1-oxomethyl)propane-1,1-dicarboxylate: A similar compound with a methoxy group instead of an ethoxy group.
1,1-Dimethyl 2-(1-Propoxy-1-oxomethyl)propane-1,1-dicarboxylate: A similar compound with a propoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
2006277-91-2 |
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Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-O-ethyl 1-O,1-O-dimethyl propane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C10H16O6/c1-5-16-8(11)6(2)7(9(12)14-3)10(13)15-4/h6-7H,5H2,1-4H3 |
InChI Key |
KMAPLIHGFWDDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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